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Compound of Interest

Compound Name: 4'-Aminoacetanilide

Cat. No.: B089850

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Aminoacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols
for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR spectra of 4'-Aminoacetanilide provide detailed information
about its proton and carbon framework.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 4'-Aminoacetanilide is typically recorded in deuterated dimethyl
sulfoxide (DMSO-ds). The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
-NH:z 4.84 Singlet
Aromatic H (H-2, H-6) 6.51 Doublet 8.7
Aromatic H (H-3, H-5) 7.20 Doublet 8.7
-NH-C=0 9.42 Singlet
-CHs 1.96 Singlet

3C NMR Spectroscopic Data

The 13C NMR spectrum of 4'-Aminoacetanilide is also recorded in DMSO-ds. The chemical

shifts () are reported in ppm.

Carbon Assignment

Chemical Shift (, ppm)

Cc=0 167.3
C-4 (-NH2) 145.5
C-1 (-NHCOCHS) 129.3
C-3,C-5 120.7
C-2,C-6 113.1
-CHs 23.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of solid 4'-Aminoacetanilide is typically

obtained using the KBr pellet method.
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Wavenumber (cm~?) Vibrational Mode Functional Group

Amine (-NHz2) and Amide (-

3385, 3315, 3216 N-H Stretching NH)

1655 C=0 Stretching (Amide I) Amide

1603, 1512 C=C Stretching Aromatic Ring

1550 N-H Bending (Amide II) Amide

1315 C-N Stretching Aromatic Amine

827 C-H Bending (out-of-plane) para-disubstituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of 4'-Aminoacetanilide is typically recorded in a protic solvent such as
ethanol or methanol.

Solvent Amax (nm)

Ethanol 206, 246

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

o Weigh approximately 10-20 mg of 4'-Aminoacetanilide for *H NMR or 50-100 mg for 13C
NMR.

e Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) in
a clean, dry NMR tube.
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e Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumental Parameters:

o Spectrometer: A 300 MHz or higher field NMR spectrometer.

e Solvent: DMSO-ds

o Reference: Tetramethylsilane (TMS) at O ppm.

e Temperature: Room temperature.

e 1H NMR: Standard pulse sequences are used to acquire the proton spectrum.

e 13C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Thoroughly grind 1-2 mg of 4'-Aminoacetanilide with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press.

o Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
Instrumental Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Scan Range: 4000-400 cm~1,

Resolution: 4 cm~1.

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted
from the sample spectrum.
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UV-Vis Spectroscopy

Sample Preparation:

e Prepare a stock solution of 4'-Aminoacetanilide in spectroscopic grade ethanol or methanol
of a known concentration (e.g., 1 mg/mL).

 Dilute the stock solution to an appropriate concentration (typically in the range of 1-10
pg/mL) to ensure that the absorbance falls within the linear range of the instrument
(generally below 1.0).

Instrumental Parameters:

Spectrometer: A double-beam UV-Vis spectrophotometer.

Solvent: Ethanol or Methanol.

Scan Range: 200-400 nm.

Blank: A cuvette containing the pure solvent is used as the reference.

Cuvette: A 1 cm path length quartz cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound like 4'-Aminoacetanilide.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid
organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 4'-Aminoacetanilide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089850#spectroscopic-data-of-4-aminoacetanilide-
nmr-ir-uv-visj

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b089850?utm_src=pdf-body-img
https://www.benchchem.com/product/b089850#spectroscopic-data-of-4-aminoacetanilide-nmr-ir-uv-vis
https://www.benchchem.com/product/b089850#spectroscopic-data-of-4-aminoacetanilide-nmr-ir-uv-vis
https://www.benchchem.com/product/b089850#spectroscopic-data-of-4-aminoacetanilide-nmr-ir-uv-vis
https://www.benchchem.com/product/b089850#spectroscopic-data-of-4-aminoacetanilide-nmr-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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